4-Methyl-1-oxa-4-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-oxa-4-azaspiro[4.4]nonane is a heterocyclic compound with a unique spiro structure. It consists of a spiro-connected oxane and azaspiro ring system, making it an interesting subject for chemical research and industrial applications. The compound has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxa-4-azaspiro[4.4]nonane typically involves the reaction of 2-aminoethanol with cyclopentanone. The reaction proceeds through a cyclization process, forming the spiro structure. The reaction conditions often include:
Temperature: Around 100-150°C
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxa-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
4-Methyl-1-oxa-4-azaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.4]nonane: Similar structure but lacks the methyl group.
7-Oxa-1-thia-4-azaspiro[4.4]nonane: Contains a sulfur atom in place of the oxygen atom.
8-Oxa-2-azaspiro[4.5]decane: Different ring size and structure.
Uniqueness
4-Methyl-1-oxa-4-azaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90204-34-5 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-methyl-1-oxa-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H15NO/c1-9-6-7-10-8(9)4-2-3-5-8/h2-7H2,1H3 |
InChI Key |
CDICCDRECWORAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC12CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.